molecular formula C28H26O4 B11158353 7-[2-(biphenyl-4-yl)-2-oxoethoxy]-4-butyl-8-methyl-2H-chromen-2-one

7-[2-(biphenyl-4-yl)-2-oxoethoxy]-4-butyl-8-methyl-2H-chromen-2-one

Cat. No.: B11158353
M. Wt: 426.5 g/mol
InChI Key: IJIHHODWULGZAW-UHFFFAOYSA-N
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Description

7-[2-(biphenyl-4-yl)-2-oxoethoxy]-4-butyl-8-methyl-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by its unique structure, which includes a biphenyl group, an oxoethoxy linkage, and a chromen-2-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(biphenyl-4-yl)-2-oxoethoxy]-4-butyl-8-methyl-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Biphenyl Group: The biphenyl group can be synthesized through various methods such as the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst.

    Attachment of the Oxoethoxy Linkage: The oxoethoxy linkage is introduced by reacting the biphenyl derivative with an appropriate ethoxy compound under controlled conditions.

    Formation of the Chromen-2-one Core: The final step involves the cyclization of the intermediate compound to form the chromen-2-one core, which is achieved through a series of condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and stringent quality control measures to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

7-[2-(biphenyl-4-yl)-2-oxoethoxy]-4-butyl-8-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the oxoethoxy linkage.

    Substitution: Electrophilic and nucleophilic substitution reactions can be carried out on the biphenyl group to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

7-[2-(biphenyl-4-yl)-2-oxoethoxy]-4-butyl-8-methyl-2H-chromen-2-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and liquid crystals.

Mechanism of Action

The mechanism of action of 7-[2-(biphenyl-4-yl)-2-oxoethoxy]-4-butyl-8-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The biphenyl group and chromen-2-one core play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 7-[2-(biphenyl-4-yl)-2-oxoethoxy]-4-butyl-8-methyl-2H-chromen-2-one is unique due to its specific structural features, such as the butyl and methyl groups, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C28H26O4

Molecular Weight

426.5 g/mol

IUPAC Name

4-butyl-8-methyl-7-[2-oxo-2-(4-phenylphenyl)ethoxy]chromen-2-one

InChI

InChI=1S/C28H26O4/c1-3-4-8-23-17-27(30)32-28-19(2)26(16-15-24(23)28)31-18-25(29)22-13-11-21(12-14-22)20-9-6-5-7-10-20/h5-7,9-17H,3-4,8,18H2,1-2H3

InChI Key

IJIHHODWULGZAW-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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